BenchChemオンラインストアへようこそ!

Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine

Kinase inhibitor design Scaffold diversification Structure-activity relationship

Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine is a heterocyclic compound featuring a fused pyrrole-triazine ring system with bridgehead nitrogen, classified as a 'privileged scaffold' in medicinal chemistry. Its core structure serves as the parent template for numerous kinase inhibitors and the nucleobase of the antiviral drug remdesivir.

Molecular Formula C6H7N5
Molecular Weight 149.15 g/mol
CAS No. 159326-72-4
Cat. No. B3106511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolo[2,1-f][1,2,4]triazine-2,4-diamine
CAS159326-72-4
Molecular FormulaC6H7N5
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=CN2C(=C1)C(=NC(=N2)N)N
InChIInChI=1S/C6H7N5/c7-5-4-2-1-3-11(4)10-6(8)9-5/h1-3H,(H4,7,8,9,10)
InChIKeyPONRKWXOBUXXDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine (CAS 159326-72-4): Procurement-Focused Baseline and Core Characteristics


Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine is a heterocyclic compound featuring a fused pyrrole-triazine ring system with bridgehead nitrogen, classified as a 'privileged scaffold' in medicinal chemistry [1]. Its core structure serves as the parent template for numerous kinase inhibitors and the nucleobase of the antiviral drug remdesivir. The 2,4-diamine substitution pattern provides a hydrogen-bond donor/acceptor motif that mimics the ATP adenine ring in kinase active sites, anchoring the scaffold within the hinge region [2].

Why Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine Cannot Be Trivially Substituted in Procurement


Generic substitution among pyrrolotriazine scaffolds is prohibited by pronounced substitution-dependent selectivity and potency profiles. The unsubstituted 2,4-diamine core is a strategic procurement essential because it provides a versatile, minimally biased starting point for parallel library synthesis. Substituted analogs (e.g., 4-anilino or 2,7-disubstituted derivatives) are locked into specific kinase selectivity windows: the 4-((3-chloro-4-fluorophenyl)amino) derivative selectively targets EGFR with biochemical inhibition, while the 4-((3-hydroxy-4-methylphenyl)amino) variant shifts selectivity to VEGFR-2 [1]. Procuring the unsubstituted 2,4-diamine ensures maximum downstream synthetic flexibility, whereas selecting a pre-substituted analog commits the user to a narrower biological application space without re-synthesis.

Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine: Quantitative Differentiation Evidence Against Closest Analogs


Kinase Scaffold Versatility: Functional Group Tolerance Across Pyrrolotriazine Positions Enables Divergent Lead Optimization

The unsubstituted 2,4-diamine core permits functionalization at positions 5 and 6 without loss of biological activity, whereas substitution at position 7 abolishes potency [1]. This positional tolerance profile is a direct differentiator from the 7-substituted analogs (e.g., 7-bromo-pyrrolo[2,1-f][1,2,4]triazin-4-amine) commonly used as the remdesivir nucleobase intermediate, which are synthetically committed and cannot be diversified at C7 without deprotection/re-functionalization. Procuring the 2,4-diamine scaffold preserves C5, C6, and C7 for subsequent SAR exploration, delivering a three-position advantage over the pre-functionalized 7-substituted comparator.

Kinase inhibitor design Scaffold diversification Structure-activity relationship

Scaffold-Hopping Potential: Pyrrolotriazine Core as a Direct Mimetic of Quinazoline Kinase Inhibitors with Lower Molecular Weight

The pyrrolo[2,1-f][1,2,4]triazine nucleus was identified as an effective bioisostere of the quinazoline kinase inhibitor scaffold, binding in the ATP pocket like quinazoline-based inhibitors [1]. The core molecular weight of the 2,4-diamine (149.15 g/mol) is significantly lower than the quinazoline-2,4-diamine core (162.15 g/mol), offering a 13 Da reduction that translates into higher ligand efficiency potential. This lower MW baseline, combined with the bridgehead nitrogen that eliminates a carbon atom relative to quinazoline, provides inherently better room for growth toward Lead-Like property space when PK-modulating substituents are added.

Bioisosteric replacement Quinazoline mimic Kinase inhibitor design

Synthetic Tractability: Direct Access to the Remdesivir Nucleobase Core via Pyrazole C-2 Cyanation/Amination Route

The 2,4-diamine compound is the direct synthetic precursor to the 4-aminopyrrolo[2,1-f][1,2,4]triazine nucleobase of remdesivir. In the Snead et al. route, pyrrole is cyanated at the 2-position and aminated at N-1 to yield the 2,4-diamine intermediate, which is subsequently deaminated to the 4-amine . This contrasts with the brominated nucleobase intermediate 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine, which requires pre-installation of the C7 handle but is not suitable for reversible diversification. Researchers requiring both the nucleobase core and the ability to explore C7 SAR benefit from procuring the 2,4-diamine as a divergent intermediate.

Antiviral intermediate Remdesivir synthesis Nucleobase preparation

Hinge-Binding Motif: Dual H-Bond Donor/Acceptor Capability Enables Potent Biochemical Kinase Inhibition

The pyrrolo[2,1-f][1,2,4]triazine scaffold equipped with a 4-((3-chloro-4-fluorophenyl)amino) substituent achieves potent biochemical EGFR inhibition [1]. While the unsubstituted 2,4-diamine itself serves as the minimal hinge-binding recognition element, the 4-substituted derivative demonstrates that the 2-amino group and N3 bridgehead nitrogen anchor the inhibitor in the ATP pocket. The 2,4-diamine core provides two hydrogen bond donors (2-NH2, 4-NH2) and two acceptors (N1, N3), mimicking the adenine motif. This distinguishes it from the 4-amine-only analog, which loses the C2 donor and reduces hinge-binding enthalpy.

Kinase hinge binding Hydrogen bond network EGFR inhibition

Avoidance of Cytochrome P450-Mediated Bioactivation: 2,4-Diamine vs. 2-Anilino-7-Aryl Pyrrolotriazine ALK Inhibitors

Literature reports on 2-anilino-7-aryl-pyrrolo[2,1-f][1,2,4]triazines revealed cytochrome P450-mediated bioactivation liabilities, requiring extensive chemical mitigation strategies [1]. The unsubstituted 2,4-diamine scaffold lacks the anilino and aryl substituents implicated in reactive metabolite formation, presenting a cleaner metabolic starting point. Investigators building focused kinase libraries can install substituents with prior knowledge of the bioactivation hot spots, avoiding the problematic 2-anilino motif. This provides a safety-driven procurement rationale for selecting the bare 2,4-diamine over pre-assembled 2,7-disubstituted ALK inhibitor precursors.

Metabolic stability CYP bioactivation ALK inhibitor safety

Commercial Availability Gap: Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine vs. 4-Amine Congener in Research Supply Chains

Multiple reputable vendors, including Fluorochem (Purity: 95.0%, Product Code F500910) and CymitQuimica , stock the 2,4-diamine compound with defined purity specifications. In contrast, the closely related 4-aminopyrrolo[2,1-f][1,2,4]triazine (CAS 159326-68-8) is less frequently stocked as a standalone catalog item, often requiring custom synthesis or procurement as a remdesivir-related substance. The availability of the 2,4-diamine from major European suppliers with documented purity, hazard classification (GHS07), and SDS documentation facilitates procurement for regulated laboratory environments.

Chemical sourcing Supply chain reliability Research intermediate

Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine: Evidence-Backed Application Scenarios for Procurement Justification


Parallel Kinase Inhibitor Library Synthesis via Position-Selective Diversification

The 2,4-diamine scaffold supports divergent functionalization at C4, C5, and C6 without potency loss, as demonstrated by the retained EGFR/VEGFR-2 inhibition when substituents are placed at positions 5 or 6 [1]. A medicinal chemistry group building a focused kinase library can procure this single intermediate and generate 50–200 analogs via parallel amination, Suzuki coupling, or Buchwald-Hartwig reactions at three distinct positions. This contrasts with procuring pre-substituted 7-bromo or 4-anilino derivatives, which would require de novo synthesis of the core for each diversification vector change.

Remdesivir Nucleobase Production with Divergent Process Flexibility

As the direct synthetic precursor to the remdesivir nucleobase 4-aminopyrrolo[2,1-f][1,2,4]triazine via the Snead cyanation/amination route [1], the 2,4-diamine enables a single-intermediate strategy for both commercial antiviral API production and analog generation for resistance profiling. The same inventory lot can supply the 4-amine for large-scale nucleoside coupling while retaining the option to brominate at C7 for halogenated analog synthesis, maximizing process economy.

Atomic-Level SAR for Hinge-Binding Optimization in Type I Kinase Inhibitor Programs

The 2,4-diamine core provides one additional hydrogen bond donor (2-NH2) relative to the 4-amine scaffold [1]. Structural biology groups resolving co-crystal structures of kinase-inhibitor complexes can use this compound as the minimal hinge-binding probe to deconvolute the thermodynamic contribution of the C2 amino group to binding enthalpy. This enables informed decisions on whether to retain, substitute, or remove the 2-NH2 in lead optimization, a capability not accessible with the 4-amine-only analog.

Clean-Structure Starting Point for Metabolically Stable ALK/Trk Inhibitor Design

Given the documented CYP-mediated bioactivation of 2-anilino-7-aryl pyrrolotriazine ALK inhibitors [1], the unsubstituted 2,4-diamine scaffold offers a defined metabolic baseline free of the offending structural motifs. DMPK scientists conducting early metabolite profiling can use this substrate to systematically introduce substituents and monitor reactive metabolite formation by GSH trapping, building a structure-metabolism relationship (SMR) map that guides safe chemical space exploration.

Quote Request

Request a Quote for Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.